molecular formula C16H16O4 B1386187 4-[(4-Ethoxyphenyl)methoxy]benzoic acid CAS No. 62290-44-2

4-[(4-Ethoxyphenyl)methoxy]benzoic acid

Cat. No.: B1386187
CAS No.: 62290-44-2
M. Wt: 272.29 g/mol
InChI Key: IHZFZTROAZFCHT-UHFFFAOYSA-N
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Description

4-[(4-Ethoxyphenyl)methoxy]benzoic acid is a benzoic acid derivative characterized by a (4-ethoxyphenyl)methoxy substituent at the para position of the benzene ring. This structural modification introduces enhanced lipophilicity and steric bulk compared to simpler benzoic acid derivatives, making it valuable in materials science and synthetic chemistry. For example, 4-[(2-methylquinolin-4-yl)methoxy]benzoic acid (a related derivative) is synthesized via hydroxymethylation, chlorination, etherification, and hydrolysis, achieving a 47.5% total yield .

The compound’s primary application, as evidenced by its use in thermotropic liquid crystal polymers, leverages its rigid aromatic backbone and ether linkages. These properties facilitate stable mesophases, as demonstrated in polymers synthesized via esterification with 4-((4-ethoxyphenyl)diazenyl)benzoic acid, which exhibit broad mesogenic regions and colorful Grandjean textures under polarized optical microscopy .

Properties

IUPAC Name

4-[(4-ethoxyphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-14-7-3-12(4-8-14)11-20-15-9-5-13(6-10-15)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZFZTROAZFCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655722
Record name 4-[(4-Ethoxyphenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62290-44-2
Record name 4-[(4-Ethoxyphenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethoxyphenyl)methoxy]benzoic acid typically involves the esterification of 4-methoxybenzoic acid with 4-ethoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethoxyphenyl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4-Ethoxyphenyl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Ethoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
4-[(4-Ethoxyphenyl)methoxy]benzoic acid (4-Ethoxyphenyl)methoxy C₁₆H₁₆O₄ 272.30 Liquid crystal polymers
4-(Methoxymethyl)benzoic acid Methoxymethyl C₉H₁₀O₃ 166.18 Synthetic intermediates
4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic acid Sulfamoyl + 4-ethoxyphenyl C₁₅H₁₅NO₅S 321.35 Antimicrobial candidates
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) 3-methoxy, 4-hydroxy C₈H₈O₄ 168.15 Natural product biosynthesis
4-(Methoxycarbonyl)benzoic acid Methoxycarbonyl C₉H₈O₄ 180.16 Peptide synthesis, HPLC standards

Key Observations :

  • Lipophilicity : The ethoxyphenyl methoxy group in the target compound increases lipophilicity compared to vanillic acid (hydroxy-methoxy substitution) or 4-(methoxymethyl)benzoic acid (smaller alkyl chain). This enhances solubility in organic solvents, critical for polymer synthesis .
  • Steric Effects : Bulky substituents like the ethoxyphenyl group may hinder crystallinity, favoring amorphous phases in liquid crystals, whereas smaller groups (e.g., methoxycarbonyl) improve crystallinity for analytical applications .

Key Observations :

  • Yield Optimization: Complex substituents (e.g., quinoline derivatives) reduce yields due to multi-step reactions, whereas simpler derivatives like 4-(methoxymethyl)benzoic acid achieve >90% yields via direct ester hydrolysis .
  • Purity : Sulfonamide derivatives (e.g., compound 4 in ) exhibit high purity (>98%) via elemental analysis, critical for pharmaceutical applications .

Biological Activity

4-[(4-Ethoxyphenyl)methoxy]benzoic acid, also known by its CAS number 62290-44-2, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzoic acid core substituted with an ethoxyphenyl and methoxy group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor of certain enzymatic pathways, leading to diverse physiological effects. The compound's mechanism includes:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : It has been reported to reduce inflammation in various models, potentially through the inhibition of leukotriene synthesis .
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is useful:

CompoundMechanism of ActionBiological Activity
4-Methoxybenzoic AcidEnzyme inhibitionAnti-inflammatory
Ethyl 4-(Methoxy)benzoateAntioxidantAntimicrobial
2-Hydroxybenzoic Acid (Salicylic Acid)Anti-inflammatory & analgesicPain relief

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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